REACTION_CXSMILES
|
CN1CCOCC1.[C:8]([O:12][C:13]([N:15]1[CH2:20][CH2:19][CH:18]([C:21]([OH:23])=O)[CH2:17][CH2:16]1)=[O:14])([CH3:11])([CH3:10])[CH3:9].ClC(OCC(C)C)=O.Cl.[NH2:33][CH2:34][C:35]([C:37]1[CH:42]=[CH:41][CH:40]=[C:39]([C:43]([F:46])([F:45])[F:44])[CH:38]=1)=[O:36]>C1COCC1>[O:36]=[C:35]([C:37]1[CH:42]=[CH:41][CH:40]=[C:39]([C:43]([F:44])([F:45])[F:46])[CH:38]=1)[CH2:34][NH:33][C:21]([CH:18]1[CH2:17][CH2:16][N:15]([C:13]([O:12][C:8]([CH3:9])([CH3:10])[CH3:11])=[O:14])[CH2:20][CH2:19]1)=[O:23] |f:3.4|
|
Name
|
|
Quantity
|
13 mL
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Type
|
reactant
|
Smiles
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CN1CCOCC1
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Name
|
|
Quantity
|
11.2 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CCC(CC1)C(=O)O
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Name
|
|
Quantity
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400 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
5.1 mL
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Type
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reactant
|
Smiles
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ClC(=O)OCC(C)C
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Name
|
|
Quantity
|
9.35 g
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Type
|
reactant
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Smiles
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Cl.NCC(=O)C1=CC(=CC=C1)C(F)(F)F
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Type
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CUSTOM
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Details
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stir for 5 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
Add methylene chloride (500 mL) to the mixture and filter
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Type
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WASH
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Details
|
Wash the filtrate with sat. aqueous sodium bicarbonate (400 mL)
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Type
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CONCENTRATION
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Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
Purify the residue by silica gel chromatography (330 g RediSep column
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Type
|
WASH
|
Details
|
eluting with a gradient of 0% to 100% ethyl acetate
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C)C1=CC(=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.72 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |